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Introduction to the DM21 Functional

The DeepMind 21 (DM21) functional is a cutting-edge, machine-learned exchange-correlation
functional developed by Google's DeepMind.[1][2][3] It represents a significant advancement in
Density Functional Theory (DFT) by leveraging neural networks to approximate the exchange-
correlation energy.[2][3] A key innovation of DM21 is its training methodology, which includes
fractional charge and fractional spin constraints. This allows it to overcome some of the
systemic "pathological errors" that affect traditional functionals, particularly in systems with
fractional electron character.[2][3] As a result, DM21 demonstrates state-of-the-art performance
on various energy benchmarks, often outperforming even more computationally expensive
double-hybrid functionals.[2][3][4]

However, the practical application of DM21, especially for tasks beyond single-point energy
calculations, comes with its own set of challenges, including higher computational cost and
complexities in geometry optimization.[5][6] These application notes provide a comprehensive
guide to effectively using the DM21 functional within the PySCF quantum chemistry package.

Data Presentation
Performance on Energy Benchmarks

The DM21 functional has been shown to provide highly accurate energy predictions across a
range of chemical systems. Its performance on the GMTKN55 benchmark, a comprehensive
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test set for main-group thermochemistry, kinetics, and non-covalent interactions, is particularly

noteworthy.
Functional GMTKN55 MAE (kcal/mol)
DM21 1.5[2]
SCAN 3.6[2]

Table 1: Mean Absolute Error (MAE) on the
GMTKN55 benchmark for DM21 compared to
the SCAN functional.

Computational Cost

A significant consideration when using the DM21 functional is its computational expense, which
is considerably higher than that of traditional analytical functionals. This is primarily due to the
evaluation of the neural network and the need for numerical gradients in geometry
optimizations.

System Functional Calculation Type Approximate Time
n-decane DM21 Single SCF iteration ~7 hours[5]

B2PLYP (double ) ~13 minutes (with RI)
n-decane ) Complete calculation

hybrid) [5]
H2 DM21 SCF convergence 16 iterations[2]
H2 SCAN SCF convergence 4 iterations[2]

Table 2: Comparison
of computational cost
for DM21 and other

functionals.

Experimental Protocols
Installation and Setup
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To use the DM21 functional, you need to have PySCF installed, along with the
density_functional_approximation_dm21 package.

Protocol 1: Installation
« Install PySCF: If you don't have PySCF installed, you can install it via pip:

« Install the DM21 package: The DM21 functional is available as a separate package that
integrates with PySCF.

« Install Dependencies: Ensure you have the necessary dependencies, including TensorFlow.

Note: There have been reports of issues with newer versions of h5py. If you encounter
errors, you may need to downgrade this package.

Single-Point Energy Calculation

The most straightforward application of DM21 is for single-point energy calculations, where its
high accuracy is a significant advantage.

Protocol 2: Single-Point Energy Calculation

e Import necessary libraries:

o Define the molecule:

e Set up the DFT calculation: Create a DFT object (e.g., dft. RKS for restricted Kohn-Sham).

o Assign the DM21 functional: This is done by overloading the _numint attribute of the DFT
object.

¢ Run the calculation:

Geometry Optimization

Geometry optimization with DM21 is more complex due to the absence of analytical gradients.
[2][6] This necessitates the use of numerical gradients, which significantly increases the
computational cost.
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Protocol 3: Geometry Optimization

Import necessary libraries:
o Define the initial molecular geometry:
e Set up the DM21 calculation:

o Set up the optimizer: The geometry optimizer needs to be configured to use the numerical
gradients of the DM21 calculation.

Note: This process is computationally intensive as it calculates gradients numerically at each
optimization step.

Mandatory Visualization
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DM21 Calculation Workflow in PySCF
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A flowchart illustrating the workflow for performing calculations with the DM21 functional in
PySCF.
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Decision Logic for Using DM21
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A decision diagram for choosing to use the DM21 functional based on the type of calculation.

Best Practices and Troubleshooting
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e SCF Convergence: DM21 can sometimes exhibit convergence difficulties, particularly for
systems with stretched bonds or transition metals.[5] If you encounter convergence issues,
consider the following:

o Level Shifting: Applying a level shift can help stabilize SCF convergence.

o Initial Guess: Using orbitals from a calculation with a simpler functional (like B3LYP) as an
initial guess for the DM21 calculation can be beneficial.[5]

o Computational Cost: Be mindful of the high computational cost of DM21.[5] It is not well-
suited for high-throughput screening or calculations on very large systems where
computational efficiency is a primary concern.

o Geometry Optimization: For geometry optimizations, the accuracy of DM21 may not justify its
high computational cost, as its performance in predicting geometries is comparable to more
traditional and much faster functionals like PBEO and SCAN.[6]

o Limitations: The current implementation of DM21 in PySCF is limited to molecular systems
and does not support periodic boundary condition calculations beyond the Gamma point.[7]
Additionally, standard methods for adding dispersion corrections (like D3) are not directly
compatible.[8]

Conclusion

The DM21 functional offers a powerful tool for obtaining highly accurate energies in quantum
chemical calculations. Its integration into PySCF makes it accessible to a wide range of
researchers. However, users should be aware of its high computational cost and the
challenges associated with geometry optimization. By following the protocols and best
practices outlined in these notes, researchers can effectively leverage the capabilities of DM21
for their scientific and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d4cp00878b
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d4cp00878b
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d4cp00878b
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/pdf/2501.12149
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://github.com/google-deepmind/deepmind-research/issues/324
https://github.com/google-deepmind/deepmind-research/issues/314
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. [2501.12149] On the practical applicability of modern DFT functionals for chemical
computations. Case study of DM21 applicability for geometry optimization [arxiv.org]

2. On the practical applicability of modern DFT functionals for chemical computations. Case
study of DM21 applicability for geometry optimization. [arxiv.org]

3. DeepMind Open-Sources Quantum Chemistry Al Model DM21 - InfoQ [infog.com]
4. researchgate.net [researchgate.net]

5. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical
Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00878B [pubs.rsc.org]

6. arxiv.org [arxiv.org]

7. DM21 density functional approximation in PySCF for periodic systems - Issue #324 -
google-deepmind/deepmind-research - GitHub [github.com]

8. DM21 functional with D3 dispersion failed - Issue #314 - google-deepmind/deepmind-
research - GitHub [github.com]

To cite this document: BenchChem. [Application Notes and Protocols for Utilizing the DM21
Functional in PySCF]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#how-to-use-the-dm21-functional-in-pyscf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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